Bienvenue dans la boutique en ligne BenchChem!

Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride

Dopamine autoreceptor Postsynaptic D2 receptor Striatal neurochemistry

Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride (CAS 79054-96-9), also known as (±)-3-PPP hydrochloride or racemic preclamol hydrochloride, is a racemic mixture of (R)- and (S)-3-(1-propylpiperidin-3-yl)phenol hydrochloride. It belongs to the 3-phenylpiperidine class and functions as a mixed sigma-1/sigma-2 receptor agonist with comparable affinity for both subtypes, and a dopamine D2 receptor partial agonist.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
CAS No. 79054-96-9
Cat. No. B8796124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride
CAS79054-96-9
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl
InChIInChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H
InChIKeyNRHUDETYKUBQJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride (CAS 79054-96-9): Core Identity for Procurement


Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride (CAS 79054-96-9), also known as (±)-3-PPP hydrochloride or racemic preclamol hydrochloride, is a racemic mixture of (R)- and (S)-3-(1-propylpiperidin-3-yl)phenol hydrochloride [1]. It belongs to the 3-phenylpiperidine class and functions as a mixed sigma-1/sigma-2 receptor agonist with comparable affinity for both subtypes, and a dopamine D2 receptor partial agonist [2]. Its molecular formula is C₁₄H₂₂ClNO with a molecular weight of 255.78 g/mol [1]. The compound is employed exclusively as a research tool in neuropharmacology, particularly for probing dopamine autoreceptor versus postsynaptic receptor function, sigma receptor pharmacology, and dopaminergic signaling bias.

Why (±)-3-PPP Hydrochloride Cannot Be Replaced by Its Enantiomers or Other Dopaminergic Ligands


The racemic mixture (±)-3-PPP hydrochloride (CAS 79054-96-9) possesses a unique composite pharmacological profile that neither of its individual enantiomers nor other dopamine D2 partial agonists can fully replicate [1]. While the (–)-enantiomer (preclamol, CAS 89874-80-6) acts as a presynaptic D2 agonist but postsynaptic D2 antagonist, and the (+)-enantiomer is a full agonist at both pre- and postsynaptic D2 receptors as well as a potent sigma receptor ligand, only the racemate simultaneously provides both pharmacological signatures in a single preparation [2]. Furthermore, among dopamine autoreceptor-preferring agonists such as TL-99, N-n-propylnorapomorphine (NPA), and pergolide, (±)-3-PPP demonstrates the highest dissociation between autoreceptor activation and postsynaptic effects, making it uniquely suited for experiments requiring functional autoreceptor selectivity [3]. Simple substitution with any single enantiomer or alternative partial agonist will yield a fundamentally different experimental outcome.

Quantitative Differentiation Evidence: Where (±)-3-PPP Hydrochloride Stands Apart


Superior Autoreceptor-Selectivity Dissociation of (±)-3-PPP vs. TL-99, NPA, and Pergolide

In a head-to-head comparative study, (±)-3-PPP demonstrated the highest dissociation between dopamine autoreceptor activation (measured by antagonism of gamma-hydroxybutyrate (GHB)-induced striatal dopa accumulation) and postsynaptic D2 receptor activation (measured by elevation of striatal acetylcholine levels) when compared directly against TL-99, N-n-propylnorapomorphine (NPA), and pergolide [1]. (±)-3-PPP was inactive at elevating striatal acetylcholine levels at doses that strongly suppressed dopa accumulation, whereas TL-99, NPA, and pergolide all significantly increased acetylcholine levels — indicating that these comparators activate postsynaptic D2 receptors at autoreceptor-effective doses [1]. When assessed via antagonism of haloperidol-induced increases in striatal DA synthesis (index of both autoreceptor and postsynaptic receptor stimulation) versus tyrosine hydroxylase activation (index of postsynaptic receptor stimulation only), (±)-3-PPP again exhibited the highest dissociation ratio among all four compounds tested [1].

Dopamine autoreceptor Postsynaptic D2 receptor Striatal neurochemistry Autoreceptor selectivity

Enantiomer-Specific D2 Receptor Functional Dichotomy: (–)-3-PPP vs. (+)-3-PPP

The two enantiomers comprising the racemate exhibit functionally opposite actions at postsynaptic D2 receptors. In rat striatal membrane binding assays using [³H]spiperone, (–)-3-PPP detected D2 receptors in both high- and low-affinity states (characteristic of agonists) in the absence of sodium ions, but addition of sodium ions eliminated the ability to discriminate between affinity states — a signature of antagonist-like behavior [1]. In functional adenylate cyclase assays, (–)-3-PPP antagonized dopamine-stimulated cAMP production at D1-linked adenylate cyclase, whereas (+)-3-PPP did not [2]. Conversely, (+)-3-PPP acted as an agonist at both pre- and postsynaptic D2 receptors, reducing striatal DOPAC and HVA levels, while (–)-3-PPP elevated HVA levels consistent with postsynaptic D2 antagonism [2]. The racemic mixture thus provides a balanced composite of both agonist and antagonist influences at the D2 receptor population.

D2 receptor Enantiomer pharmacology Autoreceptor agonist Postsynaptic antagonist

Sigma Receptor Binding Affinity: (+)-3-PPP Component Defines Sigma Pharmacological Engagement

The (+)-enantiomer of 3-PPP accounts for the sigma receptor pharmacology within the racemic mixture. In guinea pig brain membranes, [³H]-(+)-3-PPP bound to multiple sigma binding sites with a high-affinity Kd of 24–36 nM, an intermediate-affinity site of 210–320 nM, and two low-affinity sites [1]. In rat pheochromocytoma (PC12) cell membranes, [³H]-(+)-3-PPP exhibited a Kd of 86.3 ± 21.6 nM with a Bmax of 1539 ± 242 fmol/mg protein, comparable to parameters in guinea pig brain [2]. The sigma-1 versus sigma-2 selectivity profile of 3-PPP shows similar affinity for both subtypes, with a slight preference for sigma-2 [3]. This sigma receptor engagement is absent from other dopamine autoreceptor agonists such as TL-99 or pramipexole, which lack meaningful sigma affinity, making (±)-3-PPP a dual-purpose tool compound for experiments interrogating both dopaminergic and sigma receptor systems simultaneously.

Sigma-1 receptor Sigma-2 receptor Radioligand binding Kd determination

Protean Agonism at the D2 Receptor: G-Protein Subtype-Selective Signaling of the (–)-Enantiomer

A defining molecular pharmacological feature of the (–)-enantiomer (present in the racemate) is its protean agonism at the human dopamine D2 receptor: (S)-(–)-3-PPP acts as a partial agonist for activation of Gαo1 (stimulating [³⁵S]GTPγS loading) but functions as an antagonist or inverse agonist at Gαi1, Gαi2, and Gαi3 [1]. In ligand binding assays using D2 receptor-G protein fusion constructs, dopamine identified both high- and low-affinity states at all four Gα subunits, whereas (S)-(–)-3-PPP bound to a single apparent state for D2-Gαi1, D2-Gαi2, and D2-Gαi3 fusions, but discriminated high- and low-affinity states exclusively at the D2-Gαo1 fusion — with the high-affinity state eliminated by guanine nucleotide [1]. p-Tyramine displayed a similar protean profile but with lower potency than (S)-(–)-3-PPP [1]. This G-protein bias is not observed with classical D2 agonists such as dopamine or quinpirole, which activate all Gαi/o subtypes uniformly.

Protean agonism G-protein coupling D2 receptor Functional selectivity

Clinical Pharmacokinetics: (–)-3-PPP Half-Life and Exposure Profile in Human Subjects

In a clinical safety study of (–)-3-PPP (preclamol, the S-enantiomer component of the racemate) in male schizophrenic volunteers, intramuscular administration of 30–40 mg produced blood levels of 200–500 pmol/mL with a drug half-life of 2–2.5 hours [1]. Growth hormone levels were elevated in a linear fashion up to the 30 mg dose, beyond which no further GH effect was observed [1]. Evidence of antipsychotic action was noted in two of four subjects after single-dose administration [1]. In a separate PET imaging study, [¹¹C]preclamol demonstrated good blood-brain barrier penetration in rats, but the binding potential value over a 1-hour time course was only 0.34, suggesting limited suitability as a PET radioligand despite adequate brain entry [2]. These human pharmacokinetic parameters provide a benchmark for interpreting in vivo rodent studies using the racemic mixture and inform dosing regimens for translational experimental designs.

Pharmacokinetics Half-life Intramuscular administration Schizophrenia

Carbamate Ester Prodrug Strategy: Enabling Oral Bioavailability of the (–)-Enantiomer

A key limitation of (–)-3-PPP (and by extension the racemate) is extensive first-pass hepatic metabolism of the phenolic hydroxyl group, which limits oral bioavailability. A systematic prodrug study evaluated twenty carbamate ester derivatives of (–)-3-PPP, identifying the 4-isopropylphenylcarbamate derivative (compound 20) as the most suitable prodrug capable of escaping first-pass metabolism and generating high sustained plasma levels of the parent compound (–)-3-PPP after oral administration [1]. This prodrug approach offers a strategy to overcome the pharmacokinetic limitation inherent to 3-PPP itself. For researchers procuring the parent racemic hydrochloride, this evidence indicates that oral dosing in rodent models may yield variable and metabolism-limited exposure, a consideration that should inform route-of-administration decisions and interpretation of negative in vivo results.

Prodrug Carbamate ester First-pass metabolism Oral bioavailability

Optimal Application Scenarios for (±)-3-PPP Hydrochloride Based on Quantitative Evidence


Dissecting Dopamine Autoreceptor vs. Postsynaptic D2 Receptor Contributions In Vivo

When the experimental objective is to selectively activate striatal dopamine autoreceptors without concurrent postsynaptic D2 receptor stimulation, (±)-3-PPP hydrochloride is the compound of choice. As demonstrated by Claustre et al. (1985), (±)-3-PPP achieves the highest dissociation between autoreceptor-mediated effects (GHB-induced dopa accumulation antagonism) and postsynaptic D2 activation (acetylcholine elevation) among TL-99, NPA, and pergolide [1]. Researchers measuring dopamine synthesis, release, or metabolite levels in rodent striatum can use (±)-3-PPP at doses that predominantly engage autoreceptors, minimizing the interpretive confound of simultaneous postsynaptic receptor activation that complicates the use of other autoreceptor agonists.

Simultaneous Dopamine D2 and Sigma Receptor Co-Engagement in Neuroprotection Studies

In models of neuroprotection or synaptic plasticity where both D2 and sigma-1 receptor activation are hypothesized to contribute to therapeutic effects, (±)-3-PPP offers a single-agent solution. The (+)-enantiomer component binds sigma receptors with nanomolar affinity (high-affinity Kd = 24–36 nM in guinea pig brain) while also activating D2 receptors [1][2]. This dual pharmacology has been exploited in studies showing that 3-PPP protects mushroom spines from Aβ₄₂ oligomer toxicity in hippocampal cultures from Alzheimer's disease mouse models, an effect attributed to sigma-1 receptor activation [3]. For procurement, this dual-target profile eliminates the need to purchase separate D2 and sigma-1 tool compounds for combination studies.

Investigating G-Protein Subtype Bias in D2 Receptor Signaling

The (–)-enantiomer within the racemate exhibits protean agonism at the D2 receptor: agonist activity at Gαo1 but antagonist/inverse agonist activity at Gαi1, Gαi2, and Gαi3 [1]. This functional selectivity enables researchers to dissect the relative contributions of Gαo versus Gαi pathways to D2 receptor-mediated physiological responses. (±)-3-PPP hydrochloride can serve as a reference compound in biased signaling assays, with the racemate providing a starting material that can be used directly or further resolved into enantiomers for head-to-head comparison of G-protein coupling profiles against uniform D2 agonists such as quinpirole or dopamine [1].

Reference Standard for Enantiomer-Specific D2 Pharmacological Studies

For laboratories developing novel D2 receptor ligands or characterizing structure-activity relationships, (±)-3-PPP hydrochloride provides an essential reference standard whose enantiomers display diametrically opposed postsynaptic D2 pharmacology: (+)-3-PPP is a full agonist at both pre- and postsynaptic D2 receptors, while (–)-3-PPP (preclamol) is a presynaptic agonist but postsynaptic antagonist [1][2]. The racemate allows researchers to establish both agonist and antagonist assay windows from a single compound source. After procurement, chiral resolution can yield both enantiomers for paired experimental designs, reducing vendor dependency and ensuring batch consistency [3].

Quote Request

Request a Quote for Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.